(Z,Z,Z)-geranylgeraniol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H34O |
|---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(2Z,6Z,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol |
InChI |
InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11-,19-13-,20-15- |
InChI Key |
OJISWRZIEWCUBN-XBQSVVNOSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CC/C(=C\CC/C(=C\CO)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C |
Origin of Product |
United States |
Biosynthesis and Enzymology of Z,z,z Geranylgeraniol
Precursor Pathways for Isoprenoid Production
All terpenoids, including (Z,Z,Z)-geranylgeraniol, are synthesized from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov Plants and many other organisms utilize two primary and independent pathways to generate these essential precursors: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. mdpi.comnih.govwiley.com
Mevalonate (MVA) Pathway Contribution to GGPP Synthesis
The Mevalonate (MVA) pathway is predominantly active in the cytosol of eukaryotes, including mammals and fungi, as well as in archaea and some bacteria. mdpi.commdpi.com The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.com A key regulatory step involves the enzyme HMG-CoA reductase (HMGR), which converts HMG-CoA to mevalonate (MVA). mdpi.comasm.org Subsequent phosphorylation and decarboxylation steps transform MVA into IPP, which can be isomerized to DMAPP. mdpi.com These C5 units are then sequentially condensed by prenyltransferase enzymes. For the synthesis of geranylgeranyl diphosphate (GGPP), a C20 molecule, farnesyl diphosphate (FPP) synthase first creates the C15 intermediate FPP, and then GGPP synthase adds one more IPP unit to FPP. mdpi.com
Methylerythritol Phosphate (MEP) Pathway Contribution to GGPP Synthesis
The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, operates in the plastids of plants, most bacteria, and some protozoa like apicomplexan parasites. nih.govwiley.comnih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to produce 1-deoxy-D-xylulose-5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). nih.govpugetsound.edu DXP is then converted to MEP by DXP reductoisomerase (DXR). nih.gov Through a series of further enzymatic steps, MEP is ultimately transformed into both IPP and DMAPP. mdpi.comnih.gov Within the plastids, these precursors are available for the synthesis of various isoprenoids, including the GGPP required for diterpene formation. biorxiv.org
Geranylgeranyl Diphosphate (GGPP) Synthase Activity and Stereospecificity
The formation of the final C20 precursor is catalyzed by geranylgeranyl diphosphate synthase (GGPPS), which typically condenses one molecule of DMAPP with three molecules of IPP, or one molecule of FPP with one molecule of IPP. mdpi.comasm.orgnih.gov The stereochemistry of the resulting GGPP isomer is critically dependent on the specific class of prenyltransferase involved.
Enzymatic Formation of (Z,Z,Z)-Geranylgeranyl Diphosphate (NNPP)
The vast majority of characterized short-chain isoprenyl diphosphate synthases (IDSs) are trans-prenyltransferases (TPTs), which exclusively synthesize products with (E) or trans double bonds, leading to (E,E,E)-GGPP. nih.govmpg.de The formation of isoprenoids with cis or (Z) double bonds is catalyzed by a distinct class of enzymes known as cis-prenyltransferases (CPTs). acs.orgnih.gov
Research has identified specific CPTs responsible for the synthesis of (Z,Z,Z)-geranylgeranyl diphosphate, also known as nerylneryl diphosphate (NNPP). acs.org A notable example is the enzyme SlCPT2, discovered in tomato (Solanum lycopersicum), which has been shown to produce NNPP. acs.org This discovery was significant as it identified the precursor for a novel class of diterpenoids derived from a fully cisoid C20 molecule. acs.org The dephosphorylated alcohol form, this compound, is also referred to as (Z,Z,Z)-nerylnerol. acs.org
Comparative Analysis of GGPP Synthase Isomer Specificity
The specificity for producing either trans or cis isomers stems from fundamental differences between TPTs and CPTs. These two groups of enzymes are structurally and mechanistically distinct, belonging to different protein superfamilies. nih.gov
Trans-Prenyltransferases (TPTs): These enzymes, including conventional GGPPS, catalyze the condensation of IPP onto an allylic diphosphate substrate, resulting in the formation of a new trans double bond. uliege.be They are responsible for producing the (E,E,E)-GGPP that serves as the precursor for a wide array of common terpenoids, such as carotenoids, chlorophylls (B1240455), and gibberellins (B7789140). biorxiv.orguliege.be
Cis-Prenyltransferases (CPTs): This family of enzymes catalyzes the condensation reaction to form cis double bonds. wiley.comnih.gov While many CPTs are involved in the synthesis of long-chain polyprenols, short-chain CPTs have been identified that produce precursors for specific classes of terpenes. acs.orgnih.gov Enzymes like SlCPT2 from tomato specifically produce the C20 nerylneryl diphosphate (NNPP), which has all three internal double bonds in the Z configuration. acs.org This contrasts sharply with the activity of canonical GGPPS, which produces all-trans-GGPP. wiley.com
Dephosphorylation of (Z,Z,Z)-Geranylgeranyl Diphosphate
The conversion of (Z,Z,Z)-geranylgeranyl diphosphate ((Z,Z,Z)-GGPP) to this compound ((Z,Z,Z)-GGOH) is a critical dephosphorylation step in the biosynthesis of specific terpenoids. This process is catalyzed by phosphatases, which play a pivotal role in the metabolic fate of (Z,Z,Z)-GGPP.
Identification and Characterization of Specific Phosphatases
While research has extensively focused on the phosphatases acting on the all-trans isomer, (E,E,E)-geranylgeranyl diphosphate, specific phosphatases for (Z,Z,Z)-GGPP are less characterized. However, studies in various organisms have identified phosphatases with broad substrate specificity that are likely responsible for this conversion.
In the yeast Saccharomyces cerevisiae, the diacylglycerol diphosphate phosphatase (DPP1) and lipid phosphate phosphatase (LPP1) have been shown to account for most of the phosphatase activity on farnesyl diphosphate (FPP) and GGPP in membrane-associated fractions. nih.gov Overexpression of the DPP1 gene has been demonstrated to enhance the production of (E,E,E)-geranylgeraniol, suggesting its potential role in dephosphorylating GGPP isomers. nih.govasm.org These enzymes are integral membrane proteins that catalyze an Mg2+-independent reaction. rutgers.edu
In plants, such as Croton stellatopilosus, a Thai medicinal plant, membrane-bound geranylgeranyl diphosphate phosphatases have been identified and characterized. researchgate.netresearchgate.net These enzymes catalyze the dephosphorylation of GGPP to GGOH. researchgate.net Two distinct phosphatases, designated as PI and PII, were purified. PI is a tetrameric enzyme, while PII is a monomeric enzyme. researchgate.net Both enzymes exhibit a preference for GGPP as a substrate over farnesyl and geranyl diphosphates and are independent of Mg2+ for their activity. researchgate.net
In mammals, Type 1 polyisoprenoid diphosphate phosphatase (PDP1), an integral endoplasmic reticulum membrane protein, has been identified to hydrolyze isoprenyl pyrophosphates like FPP and GGPP to their corresponding alcohols. elifesciences.org While this research focused on the all-trans isomers, the broad substrate nature of such phosphatases suggests a potential role in (Z,Z,Z)-GGPP metabolism. Another study in rat liver microsomes identified a geranylgeranyl diphosphatase activity that was highly specific for GGPP over other allyl diphosphates. nih.gov
The following table provides a summary of the key characteristics of identified phosphatases that may act on (Z,Z,Z)-Geranylgeranyl Diphosphate.
| Enzyme/Organism | Subcellular Localization | Key Characteristics | Citations |
| Diacylglycerol Diphosphate Phosphatase (DPP1) - Saccharomyces cerevisiae | Membrane-associated | Accounts for a significant portion of GGPP phosphatase activity; Overexpression enhances GGOH production. | nih.govasm.orgrutgers.edu |
| Lipid Phosphate Phosphatase (LPP1) - Saccharomyces cerevisiae | Membrane-associated | Accounts for a significant portion of GGPP phosphatase activity. | nih.govrutgers.edu |
| Geranylgeranyl Diphosphate Phosphatase (PI & PII) - Croton stellatopilosus | Membrane-bound | PI is tetrameric, PII is monomeric; Both prefer GGPP as a substrate and are Mg2+-independent. | researchgate.netresearchgate.net |
| Type 1 Polyisoprenoid Diphosphate Phosphatase (PDP1) - Mammals | Endoplasmic Reticulum | Integral membrane protein that hydrolyzes isoprenyl pyrophosphates like GGPP. | elifesciences.org |
| Geranylgeranyl Diphosphatase - Rat Liver | Microsomes | Highly specific for GGPP. | nih.gov |
Regulation of Dephosphorylation in Metabolic Pathways
The dephosphorylation of (Z,Z,Z)-GGPP is a regulated process that influences the flow of metabolites through various biosynthetic pathways. The activity of phosphatases can be controlled at multiple levels, including substrate availability and enzyme expression.
In yeast, the enhancement of GGPP synthesis leads to an increase in GGOH production, suggesting that the phosphatase activity becomes more prominent when the substrate concentration is high. nih.gov The use of bifunctional fusion genes, such as BTS1-DPP1 (combining GGPP synthase and a phosphatase), has been shown to be an effective strategy to channel the metabolic flux towards GGOH production. nih.govasm.org This indicates that the spatial proximity of the enzymes involved in the synthesis and dephosphorylation of GGPP can significantly impact the efficiency of the pathway.
In mammals, the dephosphorylation of GGPP to GGOH by PDP1 is part of a feedback mechanism that regulates the mevalonate pathway. elifesciences.org Geranylgeraniol (B1671449) can influence the degradation of HMG-CoA reductase, the rate-limiting enzyme of the mevalonate pathway. elifesciences.org Overexpression of PDP1 leads to increased GGOH levels, which in turn can stimulate the degradation of HMG-CoA reductase. elifesciences.org This demonstrates a regulatory loop where the product of dephosphorylation controls the initial steps of the isoprenoid biosynthetic pathway.
The regulation of phosphatase activity is also linked to cellular signaling. For instance, in response to compressive stress, dephosphorylation of myosin regulatory light chain is induced via a pathway involving RhoA phosphorylation. plos.org While this example is not directly related to (Z,Z,Z)-GGOH, it highlights the intricate signaling cascades that can control phosphatase activity in response to external stimuli.
Genetic and Metabolic Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at both the genetic and metabolic levels to ensure a balanced production of this and other essential isoprenoids.
Transcriptional and Translational Control Mechanisms of Biosynthetic Enzymes
The expression of genes encoding the enzymes involved in the biosynthesis of (Z,Z,Z)-GGPP and its subsequent dephosphorylation is subject to transcriptional and translational control. In plants, the genes for isoprenoid biosynthetic enzymes are often part of gene clusters. acs.org For example, in tomato (Solanum lycopersicum), the gene for a (Z,Z)-farnesyl pyrophosphate synthase (zFPS) and a terpene synthase (SBS) are located at the same genetic locus and are co-regulated. nih.gov
The transcription of genes involved in terpenoid biosynthesis is often influenced by developmental cues and environmental stimuli. In Arabidopsis thaliana, key genes in the tetrapyrrole biosynthesis pathway, which also utilizes GGPP, are co-expressed with other photosynthesis-associated genes and are regulated by light and circadian rhythms. researchgate.net Transcription factors such as LONG HYPOCOTYL 5 (HY5) and PHYTOCHROME-INTERACTING FACTORs (PIFs) play a crucial role in this regulation. researchgate.net
In insects, the transcription of genes for juvenile hormone biosynthetic enzymes, which are also isoprenoids, is tightly controlled during development. pnas.org Similarly, the expression of ecdysteroid biosynthetic enzymes is regulated by a network of transcription factors and chromatin remodeling proteins. frontiersin.org These examples from related pathways suggest that the enzymes for this compound biosynthesis are likely under similar complex transcriptional control.
Flux Control and Pathway Branching Dynamics
The metabolic flux through the isoprenoid pathway is carefully controlled to balance the production of various essential compounds derived from common precursors like isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov The synthesis of (Z,Z,Z)-GGPP represents a branch point from the main trans-isoprenoid pathway.
Metabolic flux analysis (MFA) is a powerful tool to quantify the carbon flow through metabolic pathways. researchgate.netbiorxiv.orgnih.govmdpi.com By using 13C-labeled substrates, researchers can trace the fate of carbon atoms and determine the relative activity of different branches of a pathway. nih.govmdpi.com While specific MFA studies on this compound are not widely available, analyses of related terpenoid pathways provide insights into the principles of flux control.
For instance, in engineered Saccharomyces cerevisiae, redirecting the metabolic flux from sterol synthesis towards GGOH production has been achieved by overexpressing key enzymes like HMG-CoA reductase and GGPP synthase, along with a phosphatase. asm.org This highlights the importance of managing the flux at critical nodes of the pathway. The competition for the precursor farnesyl diphosphate (FPP) between squalene (B77637) synthase (for sterol synthesis) and GGPP synthase is a key control point. asm.org
The activity of the (Z,Z)-farnesyl pyrophosphate synthase (zFPS) itself can be tightly regulated. In tomato, zFPS activity is influenced by the concentrations of its substrates, IPP and DMAPP, exhibiting positive cooperativity for IPP binding. nih.gov This complex regulation allows for fine-tuning of the metabolic flux into the Z-isoprenoid pathway.
The following table summarizes the key regulatory points in the biosynthesis of this compound.
| Regulatory Level | Mechanism | Key Molecules/Factors | Citations |
| Genetic Regulation | Transcriptional co-regulation of clustered genes | zFPS, SBS in tomato | acs.orgnih.gov |
| Transcriptional control by developmental and environmental cues | Light, circadian rhythms, transcription factors (e.g., HY5, PIFs) | researchgate.net | |
| Metabolic Regulation | Feedback inhibition of the mevalonate pathway | Geranylgeraniol influencing HMG-CoA reductase degradation | elifesciences.org |
| Substrate channeling through enzyme fusion | BTS1-DPP1 fusion protein in yeast | nih.govasm.org | |
| Allosteric regulation of biosynthetic enzymes | IPP and DMAPP regulation of zFPS activity | nih.gov | |
| Pathway competition for common precursors | FPP utilization by squalene synthase vs. GGPP synthase | asm.org |
Occurrence, Distribution, and Metabolic Fate of Z,z,z Geranylgeraniol
Natural Occurrence in Biological Systems
(Z,Z,Z)-Geranylgeraniol is a specific isomer of geranylgeraniol (B1671449), a diterpenoid alcohol that plays a role as a plant metabolite and a component of volatile oils. nih.govebi.ac.uk While the all-trans isomer, (E,E,E)-geranylgeraniol, is more common, the (Z,Z,Z) isomer has been identified in various organisms. nih.gov
This compound is derived from its pyrophosphate precursor, (Z,Z,Z)-nerylneryl diphosphate (B83284) (NNPP). nih.govacs.org The dephosphorylated form, (Z,Z,Z)-nerylnerol, has been isolated and identified in tomato (Solanum lycopersicum). nih.govacs.org The biosynthesis of NNPP is catalyzed by cis-prenyl transferases (CPTs), a distinct family of enzymes from the trans-prenyl transferases that produce the more common (E,E,E)-geranylgeranyl diphosphate (GGPP). nih.gov
In the wild tomato Solanum habrochaites, a gene cluster responsible for the biosynthesis of specific sesquiterpenes is linked to a Z-isoprenyl pyrophosphate synthase (zFPS). nih.gov This highlights the genetic basis for the production of cis-isoprenoids in certain plant species.
Furthermore, various diterpenoids derived from geranylgeraniol have been identified in a range of plants. For instance, the medicinal plant Salvia miltiorrhiza produces numerous tanshinone diterpenoids. oup.com The fruit oil of Pterodon pubescens is rich in geranylgeraniol derivatives. researchgate.net The essential oils of Kaempferia species, belonging to the ginger family, are also significant sources of diterpenoids. researchgate.net While these studies often focus on the more common (E,E,E) isomer and its derivatives, the presence of the enzymatic machinery for cis-isoprenoid synthesis in plants like tomato suggests that this compound and its related diterpenoids may be more widespread than currently documented.
Table 1: Examples of Plant Species with this compound or Related Compounds
| Plant Species | Compound/Derivative | Reference |
| Solanum lycopersicum (Tomato) | (Z,Z,Z)-Nerylnerol | nih.govacs.org |
| Solanum habrochaites (Wild Tomato) | Sesquiterpenes from (Z,Z)-farnesyl pyrophosphate | nih.gov |
| Salvia miltiorrhiza | Tanshinone diterpenoids | oup.com |
| Pterodon pubescens | Geranylgeraniol derivatives | researchgate.net |
| Kaempferia species | Diterpenoids | researchgate.net |
The biosynthesis of terpenes, including diterpenoids, is not limited to plants. Microbial systems have been engineered for the production of various terpenes. oup.com While the natural microbial production of this compound is not extensively documented, the fundamental biosynthetic pathways are present in many microorganisms. nih.govmdpi.com
The cembrane (B156948) skeleton of marine-derived cembranoids is hypothesized to originate from the cyclization of geranylgeranyl pyrophosphate. mdpi.com The geometry of the double bonds in these compounds suggests a precursor with E-configurations, characteristic of (E,E,E)-geranylgeraniol. mdpi.com However, the vast metabolic diversity of marine microorganisms suggests the potential for the production of various isoprenoid isomers.
Engineered microbial systems, such as Saccharomyces cerevisiae (yeast), have been successfully used to produce (E,E,E)-geranylgeraniol. nih.gov This is achieved by overexpressing genes involved in the mevalonate (B85504) (MVA) pathway, which provides the precursor isoprenoid units. oup.comnih.gov The production of specific isomers like this compound would likely require the introduction and expression of the corresponding cis-prenyl transferase enzymes.
In plant cells, terpene biosynthesis is compartmentalized. nih.gov The methylerythritol phosphate (B84403) (MEP) pathway, which produces the precursors for monoterpenes and diterpenes, is located in the plastids. nih.gov In contrast, the mevalonate (MVA) pathway, responsible for sesquiterpene and triterpene biosynthesis, is cytosolic. nih.gov
Studies on the wild tomato Solanum habrochaites have shown that the enzymes responsible for the synthesis of certain sesquiterpenes from (Z,Z)-farnesyl pyrophosphate contain plastid targeting sequences. nih.gov This suggests that the biosynthesis of these cis-prenyl derived compounds occurs in the plastids, utilizing precursors from the MEP pathway. nih.gov This finding challenges the traditional view of strict compartmentalization, indicating that transport of isoprenoid precursors between cellular compartments can occur. nih.gov
In the context of this compound biosynthesis, which is initiated by a cis-prenyl transferase, the subcellular localization would likely be in the plastids, similar to other diterpenoid biosynthetic pathways. mdpi.com Confocal microscopy has been used to confirm the nuclear localization of certain regulatory proteins involved in terpene biosynthesis, while the biosynthetic enzymes themselves are often targeted to organelles like plastids and mitochondria. mdpi.commdpi.com
Microbial Production and Distribution
Metabolic Transformations and Downstream Derivatization Pathways
Once synthesized, this compound can undergo various metabolic transformations, leading to a diverse array of downstream derivatives.
Geranylgeraniol can be oxidized to its corresponding aldehyde, geranylgeranial, and further to geranylgeranoic acid. nih.govnih.gov This oxidation process is a key step in the catabolism and derivatization of geranylgeraniol.
In human hepatoma cells, the oxidation of geranylgeraniol to geranylgeranial is catalyzed by monoamine oxidase B (MAOB). researchgate.netmdpi.com Interestingly, this initial oxidation step requires molecular oxygen and is independent of NAD+. nih.gov Further oxidation of geranylgeranial to geranylgeranoic acid is then dependent on NAD+. nih.govresearchgate.net In the absence of MAOB, cytochrome P450 enzymes, specifically CYP3A4, can act as an alternative oxidase for geranylgeraniol. mdpi.com
While these studies have primarily focused on the all-trans isomer, it is plausible that similar enzymatic machinery is involved in the oxidation of this compound to (Z,Z,Z)-geranylgeranial and its corresponding acid. The presence of oxygenated derivatives of geranylgeraniol has been noted in various natural sources, indicating that such oxidative pathways are widespread. cuni.cz
Table 2: Enzymes Involved in the Oxidation of Geranylgeraniol
| Enzyme | Substrate | Product | Cofactor/Dependency | Reference |
| Monoamine Oxidase B (MAOB) | Geranylgeraniol | Geranylgeranial | Molecular Oxygen | researchgate.netmdpi.com |
| Aldehyde Dehydrogenase | Geranylgeranial | Geranylgeranoic Acid | NAD+ | nih.govresearchgate.net |
| Cytochrome P450 (CYP3A4) | Geranylgeraniol | Geranylgeranial | - | mdpi.com |
| Alcohol Dehydrogenase | Geranylgeraniol | Geranylgeranial | - | nih.gov |
| Aldo-keto Reductase | Geranylgeranial | Geranylgeraniol | NADPH | nih.gov |
Free geranylgeraniol can be phosphorylated to form geranylgeranyl monophosphate and subsequently geranylgeranyl diphosphate (GGPP). nih.govmdpi.com This process is part of a "salvage pathway" that allows cells to reutilize free isoprenols. nih.govmdpi.comcaldic.com This pathway is significant as it can bypass the de novo isoprenoid biosynthesis pathways. nih.gov
Biochemical studies in various organisms, including plants and animals, suggest that this phosphorylation is carried out by two distinct enzymes: a polyprenol kinase and a polyprenyl-phosphate kinase. nih.govmdpi.com In plants, enzyme-catalyzed phosphorylation of geranylgeraniol has been demonstrated. mdpi.com For instance, in Arabidopsis thaliana, a phytol (B49457) salvage pathway has been described where phytol is phosphorylated to phytyl phosphate and then to phytyl diphosphate, with the first step being CTP-dependent. mdpi.com
The salvaged GGPP can then be incorporated into various metabolic pathways, including protein prenylation and the biosynthesis of other isoprenoid-derived molecules. nih.gov The existence of this salvage pathway highlights the cell's ability to efficiently manage its pool of isoprenoid precursors. mdpi.comresearchgate.net
Incorporation into Complex Isoprenoids (e.g., Chlorophylls (B1240455), Carotenoids, Gibberellins)
This compound, primarily in its activated diphosphate form, (Z,Z,Z)-geranylgeranyl diphosphate (NNPP), serves as a crucial precursor for a variety of essential complex isoprenoids in plants. rsc.org While the all-trans isomer, (E,E,E)-geranylgeranyl diphosphate (GGPP), is more commonly the direct precursor for many of these compounds, the significance of the cis-isomer is increasingly recognized. rsc.orgoup.com
The biosynthesis of these complex isoprenoids begins with the fundamental C5 building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are produced through the mevalonate (MVA) or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. mdpi.com Sequential condensation of these units leads to the formation of geranylgeranyl diphosphate isomers. mdpi.com
Chlorophylls
The phytyl tail of chlorophylls, which anchors the molecule within the photosynthetic membranes, is derived from geranylgeranyl diphosphate. frontiersin.orgnih.gov The enzyme chlorophyll (B73375) synthase catalyzes the esterification of chlorophyllide with GGPP to form geranylgeranyl-chlorophyll a. nih.govresearchgate.net Subsequently, the enzyme geranylgeranyl reductase (GGR) catalyzes the reduction of the geranylgeranyl moiety to a phytyl group. nih.govd-nb.info This reduction can occur either on the free GGPP molecule before its attachment to chlorophyllide or after the formation of geranylgeranyl-chlorophyll a. nih.govresearchgate.net
| Enzyme | Substrate(s) | Product(s) |
| Chlorophyll synthase | Chlorophyllide, GGPP | Geranylgeranyl-chlorophyll a |
| Geranylgeranyl reductase (GGR) | Geranylgeranyl-chlorophyll a, NADPH | Phytyl-chlorophyll a |
| Geranylgeranyl reductase (GGR) | GGPP, NADPH | Phytyl diphosphate (PPP) |
Carotenoids
Carotenoids, which function as accessory pigments in photosynthesis and as precursors to plant hormones, are synthesized from the head-to-head condensation of two molecules of GGPP. frontiersin.orgmdpi.com The enzyme phytoene (B131915) synthase (PSY) catalyzes this two-step reaction, which involves the formation of a prephytoene diphosphate intermediate that is then converted to phytoene, the first C40 carotenoid. nih.govresearchgate.net The biosynthesis of carotenoids from GGPP occurs within the plastids. mdpi.combiorxiv.org
| Enzyme | Substrate(s) | Product(s) |
| Phytoene synthase (PSY) | 2 x GGPP | Prephytoene diphosphate, then Phytoene |
Gibberellins (GAs) are diterpenoid hormones that regulate various aspects of plant growth and development, including stem elongation and seed germination. wikipedia.org Their biosynthesis initiates from GGPP. wikipedia.orgoup.com In plants, GGPP is converted to ent-copalyl diphosphate (CPP) by the enzyme ent-copalyl diphosphate synthase (CPS), and then to ent-kaurene (B36324) by ent-kaurene synthase (KS). wikipedia.orgoup.com A series of oxidative reactions catalyzed by cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases then convert ent-kaurene into the various bioactive gibberellins. oup.comtandfonline.com While the trans-isomer of GGPP is the established precursor, the involvement of cis-isomers in diterpenoid biosynthesis is an area of ongoing research. rsc.org
| Enzyme | Substrate(s) | Product(s) |
| ent-Copalyl diphosphate synthase (CPS) | GGPP | ent-Copalyl diphosphate (CPP) |
| ent-Kaurene synthase (KS) | ent-Copalyl diphosphate (CPP) | ent-Kaurene |
| ent-Kaurene oxidase (KO) | ent-Kaurene | ent-Kaurenoic acid |
| ent-Kaurenoic acid oxidase (KAO) | ent-Kaurenoic acid | GA12-aldehyde |
Role as an Intermediate in Specialized Metabolite Biosynthesis
Beyond its role in primary metabolism, this compound and its diphosphate form are intermediates in the biosynthesis of a diverse array of specialized metabolites, particularly terpenoids. rsc.orgmdpi.com These compounds are not essential for basic survival but play crucial roles in plant defense, attraction of pollinators, and other ecological interactions. frontiersin.org
Research has shown that diterpenoid biosynthesis can proceed from the all-cis (Z,Z,Z)-nerylneryl diphosphate (NNPP), an isomer of GGPP. rsc.org This has been observed in species of the Solanum genus and is an expanding area of discovery in other plants. rsc.orgoup.com For example, in the wild tomato Solanum habrochaites, a cis-farnesyl diphosphate synthase (zFPS) produces (Z,Z)-farnesyl diphosphate (Z,Z-FPP), a C15 precursor for sesquiterpenes. oup.comnih.gov This highlights the potential for cis-isoprenyl diphosphates, including the C20 NNPP, to serve as substrates for terpene synthases, leading to a unique spectrum of specialized diterpenoids. rsc.orgnih.gov The biosynthesis of these specialized terpenes often occurs in specific plant tissues, such as glandular trichomes. oup.comnih.gov
Biological Functions and Mechanistic Insights of Z,z,z Geranylgeraniol in Organisms Non Human
Role in Plant Physiology and Development
The physiological and developmental processes in plants are heavily influenced by a vast array of organic molecules, among which (Z,Z,Z)-geranylgeraniol holds a significant position. It serves as a key intermediate in the biosynthesis of essential compounds that govern a plant's ability to harness light energy, regulate its growth, and respond to changing environmental conditions.
Contribution to Photosynthesis and Pigment Biosynthesis
This compound is a pivotal precursor in the biosynthesis of chlorophylls (B1240455), the primary pigments responsible for capturing light energy during photosynthesis. The final step in chlorophyll (B73375) a biosynthesis involves the esterification of chlorophyllide with a C20 isoprenoid alcohol. researchgate.net This alcohol is typically geranylgeranyl pyrophosphate (GGPP), which is then reduced to a phytyl group. The enzyme geranylgeranyl reductase (CHLP) catalyzes this reduction. researchgate.netnih.gov In some instances, chlorophyll molecules can be found with an unsaturated geranylgeraniol (B1671449) side chain, particularly in mutants deficient in geranylgeranyl reductase or under specific light conditions. pnas.orgnih.gov
The presence of geranylgeranylated chlorophylls can impact the stability and organization of photosynthetic complexes. nih.gov For instance, in Arabidopsis thaliana, an accumulation of geranylgeranylated chlorophylls has been observed to hinder the formation of photosystem II (PSII) and photosystem I (PSI) supercomplexes. nih.gov This highlights the importance of the reduction of the geranylgeraniol moiety for the optimal functioning of the photosynthetic apparatus. The gene encoding geranylgeranyl reductase, LYL1, has been identified in rice, and its mutation leads to the accumulation of chlorophyll with a geranylgeraniol side chain and increased light sensitivity. plos.org
Table 1: Key Research Findings on this compound in Photosynthesis
| Organism | Finding | Reference |
| Arabidopsis thaliana | Mutants lacking LIL3 proteins, which stabilize geranylgeranyl reductase, accumulate chlorophyll with an unsaturated geranylgeraniol side chain. pnas.org | pnas.org |
| Arabidopsis thaliana | Accumulation of geranylgeranylated chlorophylls under green light affects the organization of light-harvesting complex II and photosystem II functions. nih.gov | nih.gov |
| Rice (Oryza sativa) | Mutation of the LYL1 gene, encoding a geranylgeranyl reductase, results in the accumulation of geranylgeranylated chlorophyll and affects light sensitivity. plos.org | plos.org |
| Poplar (Populus trichocarpa) | The PtrCHLP3 gene, a geranylgeraniol reductase, is crucial for regulating photosynthesis and chlorophyll biosynthesis. nih.gov | nih.gov |
Involvement in Plant Hormone Precursor Synthesis (e.g., Gibberellins)
This compound is a central intermediate in the biosynthesis of gibberellins (B7789140) (GAs), a class of phytohormones that regulate various aspects of plant growth and development, including stem elongation, seed germination, and flowering. nih.govwiley.com The biosynthesis of GAs begins with the conversion of geranylgeranyl diphosphate (B83284) (GGPP), derived from the methylerythritol phosphate (B84403) (MEP) pathway in plastids, to ent-kaurene (B36324). nih.govwiley.com While the direct precursor is GGPP, the hydrolysis of GGPP can yield geranylgeraniol. nih.gov
The pathway proceeds through a series of enzymatic steps, with the initial cyclization of GGPP being a critical control point. nih.gov Although geranyl diphosphate synthase (GPS) is primarily associated with monoterpene synthesis, studies in tomato have shown that reduced LeGPS expression leads to dwarfism due to decreased gibberellin levels, indicating a link between the flux of precursors and GA biosynthesis. researchgate.net The subsequent oxidation of ent-kaurene leads to the formation of various GA intermediates and ultimately the biologically active GAs. wiley.comresearchgate.net
Modulation of Plant Growth and Environmental Stress Responses
The role of this compound extends to the modulation of plant growth and responses to environmental stresses, often through its role as a precursor to essential molecules. Phytohormones, including gibberellins derived from the geranylgeraniol pathway, are key regulators of the trade-off between growth and defense. nih.govcsic.es Under stress conditions such as drought, salinity, or extreme temperatures, plants often reallocate resources from growth towards defense and survival mechanisms. nih.govfrontiersin.org
This regulation can involve the modulation of gibberellin levels. For example, under drought stress, the expression of genes involved in GA degradation may be induced, leading to lower levels of active GAs and consequently, repressed growth. csic.es Conversely, certain stress-tolerant cultivars may exhibit higher expression of GA biosynthesis genes. csic.es The intricate network of plant hormones, including those derived from geranylgeraniol, allows plants to fine-tune their growth and development in response to a constantly changing environment. nih.govfrontiersin.org
Ecological and Chemoecological Significance
Beyond its internal physiological roles, this compound and its derivatives contribute significantly to a plant's interaction with its external environment. These interactions are often mediated by volatile organic compounds (VOCs), which play crucial roles in communication and defense.
Contribution to Volatile Organic Compound (VOC) Emissions
Geranylgeraniol, including its (Z,Z,Z)-isomer, can be a component of the complex blend of volatile organic compounds (VOCs) emitted by plants. nih.govfrontiersin.org These emissions can be constitutive or induced by biotic or abiotic stresses. plantprotection.pl For example, studies on maize have identified trans-geranylgeraniol as one of the herbivore-induced plant volatiles (HIPVs) released upon insect feeding. frontiersin.org Similarly, research on the brown algae Cystoseira corniculata has detected geranylgeraniol in its volatile profile. researchgate.net
The emission of these compounds is part of a plant's chemical language, influencing interactions with other organisms in its ecosystem. researchgate.net The composition of these volatile blends can be highly specific to the plant species and the nature of the stressor. plantprotection.plufl.edu
Role in Plant-Herbivore and Plant-Pathogen Interactions
The release of this compound and other VOCs is a key strategy in a plant's defense against herbivores and pathogens. nih.govmedicine.dp.ua These compounds can act directly as deterrents or toxins to attackers. More commonly, they function as indirect defense signals, attracting the natural enemies of the herbivores, such as predators and parasitoids. researchgate.net This "cry for help" is a well-documented phenomenon in plant-insect interactions.
Upon attack, plants initiate a complex signaling cascade that leads to the synthesis and release of a specific blend of VOCs. nih.gov This response can be localized to the site of damage or systemic throughout the plant. The specific composition of the emitted volatiles can provide precise information to carnivorous insects about the identity and even the developmental stage of the herbivore. researchgate.net Furthermore, some VOCs possess antimicrobial properties, contributing to the plant's defense against pathogenic microorganisms. researchgate.net The intricate interplay between plants and their attackers, mediated by compounds like this compound, is a dynamic and evolving field of study. medicine.dp.ua
Potential as a Semiochemical or Allelochemical
Semiochemicals are signal-carrying molecules used for communication, while allelochemicals are compounds released by one organism that affect another. The diterpenoid geranylgeraniol has been identified as a potential player in both these roles in non-human organisms, although specific research on the (Z,Z,Z)-isomer is limited.
Geranylgeraniol has been reported as a semiochemical, a chemical that mediates interactions between organisms, in termites (Order: Isoptera). It is also found alongside geranyllinalool (B138775) in this insect order. While many semiochemicals are volatile compounds with 5 to 20 carbon atoms, geranylgeraniol fits within this range. nih.govpherobase.com
Furthermore, geranylgeraniol is considered a potential allelochemical. mdpi.comresearchgate.net Allelochemicals are secondary metabolites released by plants that can influence the growth, survival, and reproduction of neighboring organisms. Terpenoids, the class of compounds to which geranylgeraniol belongs, are known to have allelopathic effects, which can be inhibitory or stimulatory depending on the concentration. researchgate.net The release of such compounds into the environment can occur through various mechanisms, including root exudation and decomposition of plant litter, potentially impacting surrounding plants and soil microbes. mdpi.com
Microbial Metabolism and Functional Implications
Microorganisms can metabolize geranylgeraniol, and its precursor, GGPP, is a central molecule in the metabolic pathways of many microbes, including archaea and fungi.
Role in Microbial Biofilm Formation
A biofilm is a community of microbial cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which attaches to a surface. mdpi.com This mode of growth provides protection against environmental stresses. The formation of a biofilm is a complex, multi-step process that includes initial attachment to a surface, formation of microcolonies, and maturation of the biofilm structure. mdpi.com Communication between bacterial cells, known as quorum sensing, plays a crucial role in coordinating gene expression during biofilm development.
While specific studies detailing the direct role of the (Z,Z,Z)-isomer of geranylgeraniol in microbial biofilm formation are not prominent in the available research, related terpene alcohols have been investigated. For instance, farnesol (B120207), a related sesquiterpene, is a known quorum-sensing molecule in the fungus Candida albicans that can inhibit its biofilm formation. mdpi.com Other studies have examined the effects of geraniol (B1671447) and farnesol on the biofilms of bacteria like Staphylococcus aureus. researchgate.net Some research has noted that coatings based on geranium essential oil, which contains compounds like geraniol and citronellol, can reduce the formation of biofilms by certain marine bacteria. researchgate.net However, the direct and specific impact of this compound on this process remains an area requiring further investigation.
Impact on Microbial Secondary Metabolite Production
Secondary metabolites are compounds produced by organisms that are not essential for primary metabolism (i.e., growth and reproduction) but often play roles in competition, defense, or other ecological interactions. elifesciences.orgmdpi.com The production of these metabolites can be influenced by the availability of precursor molecules.
Archea-Specific Isoprenoid Pathways Involving GGPP
Archaea possess unique membrane lipids characterized by isoprenoid chains linked to a glycerol-1-phosphate (G1P) backbone via ether bonds, a key distinction from the ester-linked fatty acids in bacterial and eukaryotic membranes. acs.orgnih.gov Geranylgeranyl pyrophosphate (GGPP) is the central precursor for these characteristic archaeal lipids.
In archaea, the biosynthesis of isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), typically proceeds through a modified mevalonate (B85504) (MVA) pathway. nih.govnih.govacs.org These C5 units are sequentially condensed by a GGPP synthase to form the C20 molecule, GGPP. acs.orgresearchgate.net This GGPP is then attached to the G1P backbone by the enzyme geranylgeranylglyceryl phosphate synthase (GGGPS) to form geranylgeranylglyceryl phosphate (GGGP), the first committed step in ether lipid biosynthesis. nih.gov This intermediate is a precursor to the core archaeal lipid, archaeol (B159478) (digeranylgeranylglyceryl diether). These pathways highlight the fundamental role of GGPP in constructing the unique and robust cell membranes that allow archaea to thrive in extreme environments.
Table 1: Key Enzymes in Archaeal Isoprenoid and Ether Lipid Biosynthesis
| Enzyme | Abbreviation | Function | Reference |
|---|---|---|---|
| Geranylgeranyl Pyrophosphate Synthase | GGPPS | Catalyzes the synthesis of the C20 isoprenoid chain (GGPP) from IPP and DMAPP. | acs.orgresearchgate.net |
| Geranylgeranylglyceryl Phosphate Synthase | GGGPS | Attaches the GGPP side chain to the glycerol-1-phosphate (G1P) backbone via an ether bond to form GGGP. | nih.gov |
| Isopentenyl Pyrophosphate Isomerase | IPP Isomerase | Interconverts the isoprenoid building blocks IPP and DMAPP. | acs.org |
Cellular and Molecular Mechanisms (Non-Human Specific)
At the molecular level, the activated form of geranylgeraniol, GGPP, is essential for a critical post-translational modification known as protein prenylation.
Protein Prenylation Pathways
Protein prenylation is the covalent attachment of isoprenoid lipids, such as a farnesyl (C15) or a geranylgeranyl (C20) group, to cysteine residues near the C-terminus of specific proteins. researchgate.netfrontiersin.org This modification is crucial for anchoring these proteins to cellular membranes, which is often a prerequisite for their function, particularly in signal transduction pathways. researchgate.net
The process of geranylgeranylation involves the transfer of a geranylgeranyl moiety from GGPP to a target protein. This reaction is catalyzed by specific enzymes called protein geranylgeranyltransferases (GGTases). nih.gov There are two main types in eukaryotes:
GGTase-I: This enzyme typically recognizes proteins with a C-terminal "CaaX box" motif, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is typically leucine (B10760876) or phenylalanine. nih.gov Many small GTP-binding proteins of the Rho family (e.g., RhoA, Rac, Cdc42), which are key regulators of the cytoskeleton, are targets of GGTase-I. nih.govnih.gov
GGTase-II (or RabGGTase): This enzyme modifies Rab family proteins, which are critical for regulating vesicular transport within the cell. Rab proteins often have a C-terminal CC or CXC motif, and GGTase-II can geranylgeranylate one or both cysteine residues. nih.gov
By facilitating membrane association, geranylgeranylation is indispensable for the proper localization and biological activity of a wide range of proteins that control fundamental cellular processes in non-human organisms. nih.govplos.org
Table 2: Components of the Protein Geranylgeranylation Pathway
| Component | Function | Key Examples/Targets | Reference |
|---|---|---|---|
| Geranylgeranyl Pyrophosphate (GGPP) | Isoprenoid donor molecule | The C20 lipid anchor attached to the protein. | researchgate.net |
| Protein Geranylgeranyltransferase I (GGTase-I) | Enzyme that transfers GGPP to proteins with a CaaX motif (X=L, F). | Rho family GTPases (RhoA, Rac). | nih.gov |
| Protein Geranylgeranyltransferase II (GGTase-II) | Enzyme that transfers GGPP to Rab proteins with CC or CXC motifs. | Rab family GTPases. | nih.gov |
| Target Proteins | Proteins that undergo geranylgeranylation to become active. | Small GTPases involved in signaling and vesicular transport. | nih.govplos.org |
Membrane Dynamics and Lipid-Protein Interactions
The specific stereochemistry of this compound, with its three cis (or Z) double bonds, imparts a distinct bent or folded conformation compared to its linear all-trans counterpart. This unique three-dimensional structure is critical in defining its interactions within the hydrophobic core of cellular membranes and its influence on membrane properties and lipid-protein associations.
In certain non-human organisms, particularly extremophilic archaea, derivatives with Z-isomeric configurations play a role as membrane reinforcers. nih.govresearchgate.net For instance, in a natural mutant of Sulfolobus shibatae, C50 carotenoids identified as (Z)-isomers of zeaxanthin (B1683548) are proposed to function as structural support within the cell membrane. researchgate.netresearchgate.net The incorporation of such isoprenoids can alter membrane packing and stability. nih.gov While not geranylgeraniol itself, these related compounds highlight a functional precedent for Z-isoprenoids in modulating membrane architecture. The physicochemical properties of archaeal membranes are known to be unique and are modulated through various adaptive mechanisms to cope with extreme environments. nih.gov
The influence of polyprenols on membrane dynamics has been observed in chloroplasts. researchgate.net Studies on polyprenol-deficient tomato plants revealed alterations in chloroplast ultrastructure and a more disordered state in their envelope membranes. researchgate.net This suggests that isoprenoid alcohols are integral to maintaining the structural integrity and fluidity of these membranes. researchgate.net The bent structure of this compound, when inserted into a lipid bilayer, would likely disrupt the ordered packing of phospholipid acyl chains, thereby increasing membrane fluidity. This contrasts with more linear saturated or trans-isoprenoids, which tend to order and stabilize membranes. This modulation of fluidity can, in turn, affect the function of membrane-embedded proteins.
Lipid-protein interactions are fundamental for many cellular processes, including signal transduction and membrane trafficking. nih.gov The prenyl groups of isoprenoids are known to serve as hydrophobic anchors for proteins, facilitating their association with membranes. pnas.org While protein geranylgeranylation specifically utilizes (E,E,E)-geranylgeranyl pyrophosphate, free polyprenols like geranylgeraniol can be incorporated into cellular components and may interact with membrane proteins through non-covalent lipid-protein interactions. mdpi.comacs.org The specific shape of this compound could lead to selective interactions with certain protein domains or influence the oligomeric state of membrane proteins differently than the all-trans isomer.
A novel form of lipid-protein interaction has been identified with the discovery of geranylated RNA in bacteria. nih.gov This modification, which involves the covalent attachment of a geranyl group, renders the RNA molecule significantly more hydrophobic. nih.gov Such a modification could mediate the association of the RNA with the lipid bilayer or with membrane-associated proteins, potentially influencing RNA localization and function. nih.gov
Interaction with Intracellular Signaling Cascades (non-clinical)
Geranylgeraniol (GGOH) is a key intermediate in the mevalonate pathway, which synthesizes isoprenoid precursors essential for numerous cellular functions. nih.gov A primary role of its pyrophosphorylated form, geranylgeranyl pyrophosphate (GGPP), is the post-translational modification of proteins, a process known as prenylation. mdpi.com This process is critical for the function of many signaling proteins, particularly small GTP-binding proteins (GTPases) of the Ras superfamily, which act as molecular switches in a vast array of intracellular signaling cascades. nih.gov It is important to note that the biologically active substrate for protein geranylgeranylation is the (E,E,E)-isomer of GGPP. asm.orgnih.gov However, exogenous GGOH can be taken up by cells and phosphorylated via a salvage pathway to GGPP, thereby influencing these signaling events. mdpi.comauajournals.org
The attachment of the geranylgeranyl lipid anchor to proteins like Rho, Rac, and Rap is essential for their correct subcellular localization to membranes, where they can interact with their upstream regulators and downstream effectors. mdpi.comauajournals.org Inhibition of the mevalonate pathway, and thus protein prenylation, disrupts these signaling pathways, leading to effects on cell viability, proliferation, and apoptosis. nih.govnih.gov Supplementation with GGOH has been shown in numerous non-clinical studies to rescue these effects by replenishing the substrate pool for prenylation. nih.govresearchgate.net
Research in various non-human cell models has elucidated specific signaling pathways modulated by the availability of the geranylgeranyl moiety.
Table 1: Research Findings on Geranylgeraniol's Interaction with Signaling Cascades
| Organism/Cell Model | Signaling Pathway | Observed Effect | Research Focus | Citation |
|---|---|---|---|---|
| Murine Mesenchymal Stem Cells | RhoA-YAP | GGOH prevents zoledronic acid-induced reduction in RhoA activity and subsequent suppression of YAP activation, rescuing cells from apoptosis and cell cycle arrest. | Cytoprotection against bisphosphonates | nih.govresearchgate.net |
| Murine C2C12 Myoblasts | RAP1 GTPase | GGOH prevents statin-induced myotoxicity, a process linked to the prenylation of RAP1, which is involved in cytoprotective autophagy and myogenic differentiation. | Statin-associated myopathy | nih.gov |
| Human Prostate Carcinoma Cells | Ras | GGOH reverses zoledronic acid-induced loss of cell viability by enabling Ras prenylation and membrane localization. | Bisphosphonate action in cancer | auajournals.org |
| Leishmania (protozoan) | Apoptosis Signaling | GGOH induces apoptosis-like cell death, characterized by mitochondrial alterations and an increase in superoxide (B77818) anion production. | Antiprotozoal activity | ebi.ac.uk |
One of the well-documented interactions is with the Rho-YAP signaling axis . The Rho family of GTPases are critical regulators of the cytoskeleton, cell adhesion, and proliferation. nih.gov Their activity is dependent on geranylgeranylation. In murine mesenchymal stem cells treated with the bisphosphonate zoledronic acid (which inhibits GGPP synthesis), GGOH supplementation was found to restore RhoA activity. nih.govresearchgate.net This in turn prevented the suppression of the transcriptional co-activator YAP (Yes-associated protein), a key downstream effector of the Hippo pathway that promotes cell proliferation and suppresses apoptosis. nih.govresearchgate.net
Similarly, GGOH has been shown to be crucial for the function of the Rap1 GTPase in murine muscle cells. nih.gov Statins, which inhibit an early step in the mevalonate pathway, can cause myotoxicity. This was found to be reversible by GGOH supplementation, which restores the prenylation and function of proteins including Rap1, a GTPase involved in cell adhesion, growth, and the regulation of autophagy. nih.gov
In protozoan parasites such as Leishmania, geranylgeraniol has been observed to induce apoptosis-like cell death. ebi.ac.uk The mechanism involves the induction of major mitochondrial damage and an abnormal condensation of nuclear chromatin. ebi.ac.uk This is accompanied by an increase in the production of superoxide anions, indicating that GGOH can interact with and disrupt mitochondrial electron transport chain function, triggering an intrinsic apoptotic signaling cascade. ebi.ac.uk
Advanced Analytical Methodologies for Z,z,z Geranylgeraniol Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in isolating (Z,Z,Z)-geranylgeraniol from complex biological or synthetic mixtures and determining its concentration. The choice of technique depends on the sample matrix and the specific research question.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of geranylgeraniol (B1671449) isomers. The resolution of these isomers is critical as their biological activities can differ significantly. While specific HPLC methods for the exclusive resolution of the (Z,Z,Z) isomer are not extensively detailed in the provided results, the general applicability of HPLC for separating terpene isomers is well-established. For instance, HPLC has been effectively used to separate various phytochemicals, including terpenoids. cuni.cz The selection of the stationary phase (e.g., C18 columns) and the mobile phase composition are critical parameters that are optimized to achieve separation of these structurally similar compounds. nih.gov
Table 1: HPLC Parameters for Terpenoid Analysis
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Column | Typically a reversed-phase column such as C18. | Provides good separation for non-polar to moderately polar compounds like geranylgeraniol. |
| Mobile Phase | A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid. nih.gov | Allows for the elution and separation of compounds with varying polarities. |
| Detector | UV detector or a mass spectrometer (LC-MS). | UV detection is suitable for compounds with a chromophore, while MS provides mass information for identification. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for the metabolite profiling of geranylgeraniol and its derivatives. researchgate.net In GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity in the gas chromatograph before being detected and identified by the mass spectrometer. d-nb.info
GC-MS has been successfully employed to identify geranylgeraniol in various plant extracts. For example, a study on the chemical composition of Synedrella nodiflora and Aspilia kotschyi identified geranylgeraniol as one of the constituents through GC-MS analysis. researchgate.net The identification is typically achieved by comparing the retention time and the mass spectrum of the analyte with those of a known standard or by matching the fragmentation pattern with a spectral library. uni-hamburg.de The mass spectrum of geranylgeraniol often shows characteristic fragment ions that aid in its identification. nih.govresearchgate.net
Table 2: Key GC-MS Parameters and Findings for Geranylgeraniol
| Parameter/Finding | Description | Source |
|---|---|---|
| Column | Often a non-polar or medium-polarity capillary column (e.g., HP-5MS). researchgate.net | Provides efficient separation of terpenes. |
| Ionization Mode | Electron Ionization (EI) is common. | Generates reproducible fragmentation patterns for library matching. |
| Identified in | Synedrella nodiflora, Aspilia kotschyi researchgate.net | Demonstrates the utility of GC-MS in identifying geranylgeraniol in complex plant matrices. |
| Characteristic Ions | The mass spectrum of geranylgeraniol exhibits specific fragment ions that are used for its identification. nih.gov | A key aspect of spectral interpretation for positive identification. |
For highly complex samples where one-dimensional chromatography may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation power. sepsolve.com In GCxGC, two columns with different separation mechanisms (e.g., non-polar and polar) are coupled, providing a much higher peak capacity. sepsolve.com This technique allows for the separation of compounds that may co-elute in a single-column system. sepsolve.com The application of GCxGC has been noted for the analysis of complex mixtures, such as essential oils, where numerous isomers and closely related compounds are present. cuni.czuj.ac.za This advanced method could prove invaluable in resolving this compound from its other geometric isomers in intricate biological extracts.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Isotopic Labeling and Tracing Studies for Pathway Elucidation
Isotopic labeling is a definitive method for tracing the metabolic fate of molecules and elucidating complex biosynthetic pathways. biorxiv.org This technique involves introducing atoms with a non-standard number of neutrons (isotopes), such as Carbon-13 (¹³C) or Deuterium (²H), into a precursor molecule. biorxiv.orgmedchemexpress.com By tracking the incorporation of these heavy isotopes into downstream products, researchers can map the flow of atoms through a metabolic network.
In the context of geranylgeraniol biosynthesis, isotopic labeling has been instrumental. The mevalonate (B85504) (MVA) pathway is the primary route for isoprenoid synthesis in mammals. mdpi.com Studies using ¹³C-labeled mevalonolactone (B1676541) (MVL), a precursor in the MVA pathway, have provided unequivocal evidence that geranylgeranoic acid (GGA), a derivative of geranylgeraniol, is synthesized de novo in mammalian cells. nih.gov In these experiments, human hepatoma cells were incubated with ¹³C-MVL, and the resulting labeled GGA was analyzed by mass spectrometry. nih.gov The analysis of the mass isotopomer distribution revealed that a significant portion of the cellular GGA was newly synthesized from the labeled mevalonate, confirming its origin from the MVA pathway. nih.gov
Furthermore, such tracing studies can reveal the dynamics of precursor pools. For example, isotopomer analysis showed that the synthesis of GGA utilizes pre-existing pools of farnesyl diphosphate (B83284) (FPP) and geranylgeranyl diphosphate (GGPP). nih.gov This powerful approach not only confirms the biosynthetic route but also provides quantitative insights into metabolic flux and pathway bottlenecks, guiding efforts in metabolic engineering to enhance the production of desired compounds like geranylgeraniol.
Omics Technologies in this compound Research
The advent of "omics" technologies has revolutionized biological research by enabling a global view of molecules within a cell. Transcriptomics, proteomics, and metabolomics provide systems-level insights into the genes, proteins, and metabolites involved in specific biological processes, including the biosynthesis and metabolism of this compound.
Transcriptomics for Gene Expression Analysis of Biosynthetic Genes
Transcriptomics, primarily through techniques like RNA-sequencing (RNA-seq), allows for the comprehensive profiling of gene expression in a cell or tissue at a given moment. This is particularly useful for identifying the genes responsible for the biosynthesis of natural products. In the study of geranylgeraniol, transcriptomic analyses of various plants have identified numerous candidate genes involved in its formation.
For example, a transcriptomic analysis of lemongrass (Cymbopogon flexuosus) identified transcripts for key enzymes in the terpenoid backbone synthesis, including geranylgeranyl diphosphate synthase (GGPPS), the enzyme that directly produces the precursor to geranylgeraniol. nih.gov Similarly, in a study of two varieties of Lonicera japonica, an integrated analysis of transcriptome and volatile metabolite data correlated the expression of specific genes, including a GGPPS, with the production of trans-geranylgeraniol. frontiersin.org In Populus deltoides, transcriptomic sequencing identified down-regulated geranylgeranyl diphosphate reductase (CHLP) genes in yellow-leaf mutants, linking the geranylgeraniol precursor pathway to chlorophyll (B73375) biosynthesis. plos.org These studies demonstrate how transcriptomics can rapidly generate a list of candidate genes for further functional characterization, accelerating the discovery of enzymes in the this compound pathway.
Table 1: Key Biosynthetic Genes Related to Geranylgeraniol Identified via Transcriptomics
| Gene | Enzyme Function | Organism Studied | Research Finding |
| GGPPS | Geranylgeranyl Diphosphate Synthase | Cymbopogon flexuosus | Transcript identified, key for GGPP precursor synthesis. nih.gov |
| GGPPS | Geranylgeranyl Diphosphate Synthase | Lonicera japonica | Gene expression correlated with geranylgeraniol accumulation. frontiersin.org |
| CHLP | Geranylgeranyl Diphosphate Reductase | Populus deltoides | Down-regulation linked to leaf color phenotype, affecting the GGPP pool. plos.org |
| FPPS | Farnesyl Diphosphate Synthase | Cymbopogon flexuosus | Transcript identified, produces the FPP precursor for GGPPS. nih.gov |
| PPase | Pyrophosphatase | Cymbopogon flexuosus | Putative involvement in converting GGPP to geranylgeraniol. nih.gov |
Proteomics for Enzyme Identification and Characterization
Proteomics focuses on the large-scale study of proteins, including their identification, quantification, and post-translational modifications. In geranylgeraniol research, proteomics is used to identify the enzymes that catalyze its synthesis and subsequent modification, and to understand how its availability affects cellular protein profiles.
A powerful proteomics technique is chemical proteomics, which uses chemical probes to identify proteins that bind to specific small molecules. An affinity-based protein profiling method was developed using a probe based on geranyl pyrophosphate (GPP), a precursor to GGPP, to identify GPP-binding proteins from complex mixtures. nih.gov This approach, combined with quantitative proteomics like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), can identify specific enzyme-substrate interactions within the isoprenoid pathway.
Furthermore, proteomics can reveal the downstream effects of geranylgeraniol. A recent pilot study on patients with hyper-IgD syndrome (HIDS), a condition caused by a deficiency in the mevalonate pathway, used plasma proteomics to assess the impact of geranylgeraniol supplementation. medrxiv.org The results showed that supplementation led to significant changes in the plasma proteome, reversing some of the disease-specific protein signatures and highlighting its potential to modulate pathways affected by deficient isoprenoid synthesis, such as protein prenylation. medrxiv.org This demonstrates the power of proteomics to move beyond simple enzyme identification to understanding the broader physiological role of this compound.
Metabolomics for Comprehensive Metabolic Profiling
Metabolomics provides a snapshot of the complete set of small-molecule metabolites within a biological sample, offering a direct readout of its physiological state. biorxiv.org This untargeted or targeted analysis is crucial for understanding how the biosynthesis of this compound is integrated into the broader metabolic network of an organism.
Metabolic profiling is often performed using liquid chromatography-mass spectrometry (LC-MS), which separates complex mixtures of metabolites and identifies them based on their mass-to-charge ratio and fragmentation patterns. nih.gov This approach has been used to demonstrate the presence of geranylgeranoic acid, a geranylgeraniol derivative, in various rat tissues, with the highest concentrations found in the liver. nih.gov
Table 2: Example Metabolite Profile Changes in Engineered S. cerevisiae
| Strain Engineering Strategy | Geranylgeraniol (GGOH) Titer (mg/L) | Squalene (B77637) Titer (mg/L) | Key Finding |
| Overexpression of HMG1 | 0.2 | 191.9 | Metabolic flux directed primarily to squalene. |
| Coexpression of HMG1 and BTS1-DPP1 fusion | - | - | Partially redirected flux from squalene to GGOH. |
| Coexpression of HMG1, BTS1-DPP1, and BTS1-ERG20 | 228.8 | 6.5 | Almost complete shift of metabolic flux to GGOH production. |
(Data adapted from studies on metabolic engineering for geranylgeraniol production)
Metabolic Engineering and Biotechnological Production of Z,z,z Geranylgeraniol
Engineering Heterologous Hosts for Enhanced Production
The selection of a suitable host organism is a critical first step in establishing a robust biotechnological production process. The ideal host offers a well-characterized genetic background, rapid growth, and a high-flux metabolic pathway that can be redirected toward the synthesis of the target compound.
Saccharomyces cerevisiae is a premier eukaryotic host for the metabolic engineering of isoprenoids. nih.gov Its native mevalonate (B85504) (MVA) pathway provides the fundamental C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are the universal precursors for all terpenes. walshmedicalmedia.com Numerous studies have successfully engineered this yeast to overproduce the related (E,E,E)-isomer of geranylgeraniol (B1671449), demonstrating its capacity for high-density fermentation and tolerance to isoprenoid products. nih.govnih.gov
For the production of (Z,Z,Z)-geranylgeraniol, the native trans-prenyltransferases of yeast would need to be complemented or replaced by heterologous cis-prenyltransferases (CPTs). The engineering strategy would involve introducing genes encoding enzymes capable of synthesizing the all-cis C20 backbone. While dolichol synthesis in yeast involves long-chain CPTs, the production of the shorter C20 (Z,Z,Z)-geranylgeranyl diphosphate would require the expression of specific short- to medium-chain CPTs that are not native to the organism. nih.gov The inherent capacity of yeast to produce high levels of the IPP and DMAPP precursors makes it a promising, though not yet demonstrated, platform for this compound synthesis.
Escherichia coli is a widely used prokaryotic host for metabolic engineering due to its rapid growth, simple nutritional requirements, and the availability of extensive genetic tools. E. coli synthesizes its isoprenoid precursors via the methylerythritol 4-phosphate (MEP) pathway. walshmedicalmedia.com While this pathway is tightly regulated, it can be engineered, or alternatively, the entire MVA pathway can be heterologously expressed in E. coli to boost precursor supply. walshmedicalmedia.com
A successful proof-of-concept for producing all-cis isoprenoid alcohols has already been demonstrated in E. coli for the C15 compound, (Z,Z)-farnesol. mdpi.com This was achieved by constructing a de novo biosynthetic pathway involving a neryl diphosphate synthase (to create the initial C10 cis-isomer), a (Z,Z)-farnesyl diphosphate synthase, and a phosphatase to yield the final alcohol. mdpi.com
A similar strategy could be applied to produce this compound. This would involve:
Engineering E. coli to produce neryl diphosphate (NPP), the C10 cis-precursor.
Introducing a CPT capable of sequentially adding two IPP molecules to NPP to form (Z,Z,Z)-geranylgeranyl diphosphate.
Expressing a phosphatase to hydrolyze the diphosphate group, releasing free this compound.
This modular approach, proven effective for a related Z-isomer, establishes E. coli as a highly viable host for developing a this compound production process. mdpi.com
The natural precedent for this compound biosynthesis exists within the plant kingdom. A gene cluster responsible for synthesizing a diterpenoid derived from (Z,Z,Z)-nerylneryl diphosphate (NNPP)—the direct diphosphate precursor to this compound—has been identified in tomato (Solanum lycopersicum). acs.orgoup.com This cluster contains a cis-prenyltransferase, SlCPT2, which synthesizes NNPP. acs.org
This discovery opens the possibility of using plant-based systems as production platforms. Plant cell suspension cultures or hairy root cultures grown in contained bioreactors offer a means to produce complex plant-derived molecules in a controlled environment. oup.com These systems could be engineered to overexpress the key biosynthetic genes like SlCPT2 and potentially down-regulate subsequent enzymes to promote the accumulation of the intermediate NNPP, which could then be converted to this compound by endogenous or co-expressed phosphatases. While generally having slower growth rates and lower yields than microbial systems, plant-based bioreactors could provide an alternative route for production, particularly for complex pathways that are difficult to reconstitute in microbes.
Bacterial Systems (e.g., Escherichia coli) for Biosynthesis
Genetic Manipulation Strategies for Yield Optimization
To achieve economically viable titers, the metabolic network of the host organism must be extensively modified to channel the flow of carbon and energy towards the desired product. This involves both the overexpression of pathway enzymes and the elimination of competing metabolic branches.
The central strategy for producing this compound is the overexpression of the enzymes that constitute its unique biosynthetic pathway. This requires a multi-gene expression cassette tailored to the specific host.
Key Enzymes for this compound Biosynthesis
| Enzyme | Function | Potential Source Organism |
|---|---|---|
| Neryl Diphosphate Synthase (NPPS) | Synthesizes neryl diphosphate (NPP), the C10 cis-precursor, from DMAPP and IPP. | Solanum lycopersicum |
| (Z,Z,Z)-Geranylgeranyl Diphosphate Synthase | A cis-prenyltransferase that catalyzes the sequential condensation of two IPP molecules with NPP to form (Z,Z,Z)-geranylgeranyl diphosphate (NNPP). | Solanum lycopersicum (SlCPT2) |
| Phosphatase | Dephosphorylates NNPP to release free this compound. | Escherichia coli (e.g., AphA, NudB), Saccharomyces cerevisiae (e.g., DPP1) |
The first step is to establish the formation of the C10 cis-precursor, neryl diphosphate (NPP). This can be achieved by expressing a neryl diphosphate synthase (NPPS). mdpi.com Subsequently, a specific CPT is required to extend the chain to C20 while maintaining the cis-configuration. The enzyme SlCPT2, discovered in tomato, has been shown to produce (Z,Z,Z)-nerylneryl diphosphate and is the prime candidate for this role. acs.org Finally, a promiscuous or specific phosphatase is needed to hydrolyze the terminal diphosphate group. Phosphatases like DPP1 from yeast or NudB from E. coli have been effectively used in engineered pathways to produce other terpene alcohols. nih.govmdpi.com
To maximize the yield of this compound, it is crucial to minimize the loss of precursors to competing metabolic pathways. This is typically achieved by gene knockout or knockdown strategies.
Furthermore, it would be advantageous to eliminate the activity of native trans-prenyltransferases that produce (E)-isomers. For instance, down-regulating the native farnesyl diphosphate synthase (ERG20 in yeast) could prevent the formation of (E,E)-FPP, thereby ensuring that the precursor pool is funneled exclusively into the engineered pathway for NPP and subsequently (Z,Z,Z)-geranylgeranyl diphosphate synthesis.
Pathway Scaffolding, Compartmentalization, and Fusion Genes
To enhance the production of terpenoids, including the precursors to this compound, metabolic engineers often employ strategies to optimize the spatial organization and efficiency of biosynthetic pathways. These strategies include pathway scaffolding, compartmentalization, and the use of fusion genes.
Pathway Scaffolding: This technique involves the creation of synthetic protein or nucleic acid scaffolds that co-localize enzymes of a specific metabolic pathway. By bringing enzymes into close proximity, substrate channeling can be promoted, increasing local concentrations of intermediates and minimizing the diffusion of potentially toxic byproducts. For instance, in the production of squalene (B77637), a triterpene, biosynthetic scaffolds have been created on co-engineered cytosolic lipid droplets. acs.org This approach led to significantly higher squalene yields compared to a cytosolic pathway without scaffolding. acs.org Similar principles can be applied to the geranylgeraniol biosynthetic pathway to improve the efficiency of converting farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) into geranylgeranyl diphosphate (GGPP), the direct precursor of geranylgeraniol.
Compartmentalization: Re-targeting metabolic pathways to specific cellular compartments is another effective strategy to increase product yields and reduce metabolic burden on the host organism. nih.gov For example, redirecting terpene biosynthesis from the cytosol to plastids in plants has been shown to increase yields by providing a storage compartment for the final product. nih.gov In yeast, such as Saccharomyces cerevisiae, which is a common host for producing plant-derived terpenoids, the native mevalonate (MVA) pathway is located in the cytosol. pnas.org Engineering this pathway and compartmentalizing subsequent steps can help to isolate the production of this compound from competing metabolic pathways.
Fusion Genes: The creation of fusion proteins, where two or more enzymes from a metabolic pathway are linked together, is a powerful tool to enhance catalytic efficiency and substrate channeling. nih.gov In the context of geranylgeraniol production, a bifunctional fusion gene of geranylgeranyl diphosphate synthase (GGPS) and a phosphatase can be highly effective. nih.gov For example, the fusion of the S. cerevisiae GGPS, encoded by the BTS1 gene, with a diacylglycerol diphosphate phosphatase (DPP1) has been shown to be more efficient for producing (E,E,E)-geranylgeraniol than the separate co-expression of these enzymes. nih.govtytlabs.co.jp This approach can be adapted for the production of the (Z,Z,Z) isomer by utilizing a (Z)-specific GGPS and a suitable phosphatase.
| Strategy | Organism/System | Target Product | Key Findings | Reference |
| Pathway Scaffolding | Plants | Squalene | Scaffolding on cytosolic lipid droplets increased squalene yields by up to 318%. | acs.org |
| Compartmentalization | Plants | Terpenoids | Re-targeting biosynthesis to plastids increased yields and reduced product toxicity. | nih.gov |
| Fusion Genes | Saccharomyces cerevisiae | (E,E,E)-Geranylgeraniol | BTS1-DPP1 fusion protein was more effective than separate enzyme expression. | nih.govtytlabs.co.jp |
Enzyme Engineering for Improved Specificity and Efficiency
The specificity and efficiency of the enzymes in the biosynthetic pathway are critical for producing a high titer of the desired stereoisomer, this compound. Enzyme engineering techniques, such as directed evolution and rational design, are employed to tailor enzymes for this purpose.
Directed Evolution and Rational Design of GGPP Synthases
Geranylgeranyl diphosphate synthases (GGPPS) catalyze the condensation of FPP and IPP to form GGPP. Most naturally occurring GGPPS produce the (E,E,E)-isomer. To produce this compound, a (Z)-specific GGPPS is required.
Directed Evolution: This technique involves creating a large library of enzyme variants through random mutagenesis and screening for desired properties. This approach can be used to evolve a GGPPS to have higher activity, improved stability, or altered stereospecificity. For example, a combinatorial mutation approach was used to engineer the GGPPS–LPS (levopimaradiene synthase) pathway, which overcame the rate-limiting capacity of the wild-type enzymes. pnas.org
Rational Design: This approach uses knowledge of the enzyme's structure and mechanism to make specific mutations to alter its function. For instance, by replacing bulky amino acid residues in the catalytic center of farnesyl diphosphate synthase (FPPS), variants were created that could synthesize longer-chain prenyl diphosphates like GGPP. mit.edu Similar strategies can be applied to GGPPS to shift its specificity towards the formation of (Z,Z,Z)-GGPP. The identification of Z-prenyltransferases, such as those found in some plants that synthesize Z,Z-FPP, provides a starting point for engineering a (Z,Z,Z)-GGPPS. uva.nl
| Engineering Approach | Enzyme Target | Goal | Example Outcome | Reference |
| Directed Evolution | GGPPS-LPS | Overcome rate-limiting capacity | 2600-fold increase in product over wild-type pathway. | pnas.orgmit.edu |
| Rational Design | FPPS | Alter product chain length | Variants produced GGPP instead of FPP. | mit.edu |
| Rational Design | Z-prenyltransferase | Create (Z,Z,Z)-GGPPS | Identification of enzymes that produce Z,Z-FPP provides a basis for engineering. | uva.nl |
Engineering Phosphatases for Stereospecific (Z,Z,Z) Isomer Formation
Endogenous phosphatases in host organisms like S. cerevisiae can dephosphorylate GGPP. tytlabs.co.jp However, their activity and specificity may not be optimal. Overexpression of specific phosphatases, such as diacylglycerol diphosphate phosphatase (DPP1) and lipid phosphate (B84403) phosphatase (LPP1), has been shown to enhance the production of (E,E,E)-geranylgeraniol. nih.govasm.org For the production of the (Z,Z,Z) isomer, it is important to select or engineer a phosphatase that efficiently acts on (Z,Z,Z)-GGPP without causing isomerization or degradation of the product. While specific engineering of a phosphatase for (Z,Z,Z)-GGPP is a developing area, the principles of identifying and overexpressing efficient native or heterologous phosphatases are well-established. google.comasm.org
Bioprocess Development and Scale-Up Considerations for Research Applications
The successful laboratory-scale production of this compound must be followed by the development of robust bioprocesses to enable its production in larger quantities for research purposes.
Fermentation Strategies for Microbial Production
The choice of fermentation strategy is critical for maximizing the yield and productivity of the target compound.
Fed-batch Fermentation: This is a common strategy where nutrients are fed to the culture over time, which helps to control cell growth and product formation, and can alleviate the toxicity of accumulated products. mdpi.com For example, a fed-batch process with gradual feeding of a mixed glucose and ethanol (B145695) solution in a 10-liter jar fermentor resulted in a production of 3.31 g/L of (E,E,E)-geranylgeraniol in an engineered S. cerevisiae strain. nih.govasm.org Similar strategies can be optimized for this compound production.
Two-Phase Fermentation: This strategy involves the use of an organic solvent to extract the product in situ, which can reduce product toxicity and simplify downstream processing. mdpi.com For geraniol (B1671447) production, the use of isopropyl myristate as an organic phase in fed-batch fermentation significantly increased the yield. mdpi.com This approach is particularly beneficial for hydrophobic compounds like geranylgeraniol.
| Fermentation Strategy | Host Organism | Product | Titer | Reference |
| Fed-batch | Saccharomyces cerevisiae | (E,E,E)-Geranylgeraniol | 3.31 g/L | nih.govasm.org |
| Fed-batch | Saccharomyces cerevisiae | Geranylgeraniol | 5.07 g/L | nih.govresearchgate.net |
| Two-Phase Fed-batch | Escherichia coli | Geraniol | 13.19 g/L | mdpi.com |
Downstream Processing for Research-Grade Compound Isolation
After fermentation, the target compound must be recovered and purified. The downstream processing for research-grade this compound would typically involve several steps.
Given that geranylgeraniol is a hydrophobic alcohol, the initial recovery from the fermentation broth would likely involve liquid-liquid extraction using an organic solvent. If a two-phase fermentation system is used, the product will already be concentrated in the organic phase. mdpi.com
Subsequent purification steps to achieve high purity for research applications would involve chromatographic techniques. These could include:
Silica Gel Chromatography: To separate the nonpolar geranylgeraniol from more polar impurities.
High-Performance Liquid Chromatography (HPLC): For final polishing and to separate the (Z,Z,Z)-isomer from any other stereoisomers that may have been produced.
The final product would be characterized using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity, purity, and stereochemistry.
Future Directions and Emerging Research Avenues for Z,z,z Geranylgeraniol
Discovery of Novel Biosynthetic Pathways and Isomer-Specific Enzymes
The biosynthesis of terpenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), occurs through the well-established mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. mdpi.com These precursors are assembled by prenyltransferases, or terpene synthases (TPS), into larger molecules. mdpi.com The synthesis of the common (E,E,E)-geranylgeranyl diphosphate (GGPP), the precursor to (E,E,E)-geranylgeraniol, is catalyzed by GGPPS, which typically adds IPP units to an allylic diphosphate substrate like farnesyl diphosphate (FPP). asm.orgresearchgate.net
However, the biosynthetic origin of (Z,Z,Z)-geranylgeraniol remains largely uncharacterized. A pivotal area of future research lies in the discovery of novel biosynthetic pathways and the identification of isomer-specific enzymes responsible for its formation. Research into sesquiterpene biosynthesis in wild tomatoes has provided a compelling model. Scientists discovered that a Z,Z-farnesyl pyrophosphate synthase (zFPS) could produce Z,Z-FPP, which is then used by a specific terpene synthase (santalene and bergamotene (B12702309) synthase, or SBS) to create a unique profile of sesquiterpenes. nih.gov
This discovery strongly suggests that analogous pathways may exist for diterpenes. It is hypothesized that a yet-to-be-identified Z,Z,Z-geranylgeranyl pyrophosphate synthase could catalyze the formation of Z,Z,Z-GGPP, the direct precursor to this compound. nih.gov Future research efforts will likely focus on:
Genome Mining and Enzyme Prospecting: Searching the genomes of plants and microorganisms known to produce Z-isomers of other terpenoids for genes encoding putative Z-prenyltransferases.
Enzyme Characterization: Expressing candidate enzymes in heterologous systems (like E. coli or yeast) to test their substrate specificity and product stereochemistry. nih.gov
Pathway Reconstruction: Combining newly discovered isomer-specific synthases with other enzymes in engineered microbes to establish a de novo production pathway for this compound. nih.gov
Advanced Computational Modeling for Enzyme and Pathway Design
Computational modeling has become an indispensable tool in modern biochemistry for predicting and understanding molecular interactions, saving significant time and resources. mdpi.com For this compound, advanced computational approaches are critical for elucidating the function of isomer-specific enzymes and for designing new biocatalysts.
Future research will increasingly leverage computational tools for:
Molecular Docking and Dynamics: These methods can predict how substrates, such as FPP and IPP, bind within the active site of a terpene synthase. For example, molecular docking has been used to analyze how different allylic diphosphate substrates like (E)-FPP and (E)-GPP fit into the active site of a GGPPS from the leaf beetle Monolepta hieroglyphica. researchgate.net Similar in silico studies could be used to model the binding of substrates in a putative Z,Z,Z-GGPPS, providing insights into the structural determinants of Z-isomer production. In other research, docking models have been used to hypothesize how geranylgeraniol (B1671449) interacts with the active site of target enzymes like Leishmania CYP51, demonstrating the utility of this approach for predicting molecular interactions. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can model the enzymatic reaction itself, clarifying the catalytic mechanism and the transition states that determine product stereochemistry. This would be invaluable for understanding how an enzyme directs the formation of a Z-double bond.
Rational Enzyme Design: Based on insights from modeling, researchers can rationally design and engineer enzymes with altered or enhanced specificity. This could involve mutating key amino acid residues in the active site of a known (E,E,E)-GGPPS to favor the production of the (Z,Z,Z)-isomer, or to create a completely novel enzyme for this purpose.
Metabolic Pathway Modeling: Computational models of entire metabolic pathways can help optimize the production of this compound in engineered organisms by identifying metabolic bottlenecks and predicting the effects of genetic modifications. nih.gov
Table 1: Computational Techniques in this compound Research
| Computational Technique | Application in this compound Research | Research Goal |
| Molecular Docking | Predict binding poses of IPP, DMAPP, and FPP in putative Z-isomer synthases. | Identify key active site residues; screen enzyme candidates. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the enzyme-substrate complex over time. | Understand conformational changes required for catalysis and product release. |
| QM/MM Simulations | Model the electronic rearrangements during the catalytic reaction. | Elucidate the precise mechanism of Z-double bond formation. |
| Rational Enzyme Design | Introduce targeted mutations into enzyme structures based on modeling data. | Engineer novel enzymes with high stereoselectivity for (Z,Z,Z)-GGPP. |
| Metabolic Flux Analysis | Model the flow of metabolites through engineered biosynthetic pathways. | Optimize production hosts by identifying and alleviating metabolic bottlenecks. |
Systems Biology Approaches for Holistic Understanding of Metabolism
To fully understand and engineer the production of this compound, it is essential to look beyond individual enzymes and pathways to the entire cellular system. Systems biology integrates multiple "omics" datasets (genomics, transcriptomics, proteomics, and metabolomics) to create a holistic view of cellular processes. nih.govwsu.edu This approach is crucial for understanding the complex regulatory networks that govern terpenoid metabolism.
A study on sweet basil, for instance, used a proteomics-based systems biology approach to investigate terpenoid metabolism in glandular trichomes. wsu.edu This research demonstrated that both differential gene expression and post-translational modifications control the final metabolic profile, highlighting the need for a multi-layered analysis. wsu.edu
Future research directions in this area include:
Integrated Multi-Omics Analysis: Applying transcriptomics, proteomics, and metabolomics to organisms that naturally produce Z-isoprenoids. This can reveal correlations between gene expression, protein levels, and the accumulation of specific isomers like this compound, pointing to key regulatory genes and proteins.
Gene Regulatory Network (GRN) Modeling: Constructing computational models of the gene networks that control the expression of biosynthetic pathway enzymes. frontiersin.org This can help identify transcription factors that specifically regulate the production of Z-isomers.
Metabolic Crosstalk Investigation: Using systems-level data to understand how the pathway for this compound biosynthesis interacts with other metabolic pathways in the cell, such as central carbon metabolism and other secondary metabolite pathways. This is vital for avoiding metabolic imbalances when engineering a host for production. wsu.edu
Elucidation of Unexplored Biological Roles and Molecular Interaction Mechanisms
While the biological activities of (E,E,E)-geranylgeraniol are the subject of ongoing research, the specific roles of the (Z,Z,Z)-isomer are almost entirely unknown. asm.org The distinct three-dimensional structure conferred by the Z-configured double bonds suggests that this compound may have unique biological activities and interact with different molecular targets than its all-trans counterpart.
The all-trans isomer, (E,E,E)-geranylgeraniol, is known to be an important intermediate in the mevalonate pathway and has demonstrated a range of biological effects. nih.govtandfonline.com It can induce apoptosis in various cancer cell lines, regulate testosterone (B1683101) production, and rescue the negative cellular effects of nitrogen-containing bisphosphonates by replenishing the substrate pool for protein prenylation. nih.govtandfonline.comnih.govfrontiersin.orgnih.gov
A major future research avenue is the systematic investigation of the bioactivity of pure this compound. This will involve:
Comparative Bioactivity Screening: Testing the (Z,Z,Z)-isomer in a wide range of biological assays where the (E,E,E)-isomer is known to be active, such as cancer cell viability, anti-inflammatory, and neuroprotective models, to identify differential effects. tandfonline.commdpi.com
Target Identification: Using chemical biology approaches like affinity chromatography, pull-down assays coupled with mass spectrometry, and thermal shift assays to identify specific protein binding partners for this compound.
Mechanism of Action Studies: Once a biological effect is observed, detailed molecular studies will be required to elucidate the underlying mechanism. For example, if this compound shows anti-proliferative effects, researchers would investigate its impact on cell cycle regulation, apoptosis pathways (e.g., caspase activation), and key signaling proteins like those in the Rho family. nih.govnih.gov
Exploring the Salvage Pathway: Investigating whether this compound can be utilized by the cellular salvage pathway, which involves phosphorylation to its active pyrophosphate form. mdpi.comresearchgate.net This would determine if it can participate in processes like protein prenylation and potentially modulate them in a way that is distinct from the all-trans isomer.
Table 2: Known Biological Activities of (E,E,E)-Geranylgeraniol vs. Unexplored Potential of the (Z,Z,Z)-Isomer
| Biological Activity Area | Known Role of (E,E,E)-Geranylgeraniol | Future Research Question for this compound |
| Oncology | Induces apoptosis in various cancer cell lines (e.g., hepatoma, colon cancer). nih.gov | Does the (Z,Z,Z)-isomer exhibit similar, enhanced, or different cytotoxic effects? Does it target different cell death pathways? |
| Bone Metabolism | Rescues the negative effects of bisphosphonates on osteoblasts and mesenchymal stem cells. nih.govfrontiersin.org | Can the (Z,Z,Z)-isomer also mitigate bisphosphonate-induced effects? Does its stereochemistry alter its interaction with the mevalonate pathway? |
| Inflammation | Exhibits anti-inflammatory properties. tandfonline.com | What is the anti-inflammatory potential of the (Z,Z,Z)-isomer? Does it modulate different inflammatory mediators? |
| Endocrinology | Enhances testosterone production in testis-derived cells. tandfonline.com | Does the (Z,Z,Z)-isomer have any effect on hormone production? |
| Protein Prenylation | Serves as a precursor for the geranylgeranylation of proteins like Rho GTPases. nih.govmdpi.com | Can the (Z,Z,Z)-isomer be converted to Z,Z,Z-GGPP and used as a substrate for protein prenylation, potentially altering protein function? |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
